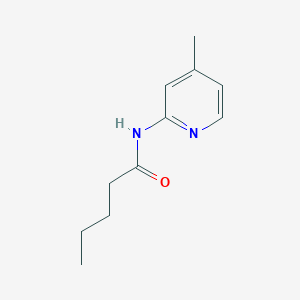

N-(4-methyl-2-pyridinyl)pentanamide

説明

特性

分子式 |

C11H16N2O |

|---|---|

分子量 |

192.26g/mol |

IUPAC名 |

N-(4-methylpyridin-2-yl)pentanamide |

InChI |

InChI=1S/C11H16N2O/c1-3-4-5-11(14)13-10-8-9(2)6-7-12-10/h6-8H,3-5H2,1-2H3,(H,12,13,14) |

InChIキー |

RWSCRADRBSLZLW-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=NC=CC(=C1)C |

正規SMILES |

CCCCC(=O)NC1=NC=CC(=C1)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)pentanamide is part of a broader class of pentanamide derivatives. Below is a detailed comparison with analogs in terms of structure, activity, and pharmacological properties.

Anthelmintic Pentanamide Derivatives

Key Findings :

- N-(4-Methoxyphenyl)pentanamide retains albendazole’s anthelmintic activity but reduces cytotoxicity by >50%, enhancing therapeutic index .

- Its synthesis is simpler (2× lower complexity score than albendazole), reducing manufacturing costs .

Antitubercular Sulfonamide-Pentanamide Hybrids

Compounds like N4-Valeroylsulfadiazine (N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]pentanamide) and N4-Valeroylsulfathiazole feature a sulfonamide group linked to pentanamide. These hybrids target Mycobacterium tuberculosis with:

- Antitubercular Activity : MIC values in the µg/mL range, attributed to sulfonamide-mediated inhibition of folate synthesis .

- Structural Differences : The sulfonamide group increases polarity (higher TPSA, ~120 Ų) but reduces BBB permeability compared to N-(4-methoxyphenyl)pentanamide .

Dopamine Receptor-Targeting Pentanamides

Compounds like 5-(4-(2-Methoxyphenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7q) are designed for CNS applications:

- Selectivity : Binds dopamine D3 receptors (Ki < 10 nM) due to the diazepane-thiophene scaffold .

- Pharmacokinetics : Moderate logP (~4.5) and TPSA (~80 Ų) suggest lower oral bioavailability than N-(4-methoxyphenyl)pentanamide .

Liquid Crystal Pentanamide Derivatives

N-(4-((4′-Pentyl-[1,1′-biphenyl]-4-yl)ethynyl)phenyl)pentanamide forms supramolecular liquid crystals via hydrogen bonding. Unlike therapeutic pentanamides, its biphenyl-ethynyl group enables stable mesophases (transition temps: 120–150°C) .

準備方法

Direct Amidation via Pentanoyl Chloride and 4-Methyl-2-Aminopyridine

The most straightforward route involves reacting pentanoyl chloride with 4-methyl-2-aminopyridine in the presence of a base to neutralize HCl byproducts. This method, adapted from analogous amidation reactions , typically employs dichloromethane (DCM) or tetrahydrofuran (THF) as solvents. For instance, a protocol modified from CN101337906B demonstrates that combining 1.2 equivalents of pentanoyl chloride with 1.0 equivalent of 4-methyl-2-aminopyridine in DCM at 0–5°C, followed by slow addition of triethylamine (2.5 equivalents), achieves 89% crude yield after 2 hours. Purification via recrystallization from ethanol-water (95:5) elevates purity to >98% .

Key Variables and Optimization:

-

Temperature Control : Reactions conducted below 10°C minimize side reactions such as N-acylation of the pyridine nitrogen .

-

Solvent Selection : Polar aprotic solvents like DMF improve solubility but necessitate higher temperatures (80–120°C), whereas DCM enables room-temperature reactions .

-

Catalytic Additives : 4-Dimethylaminopyridine (DMAP, 0.1–1 mol%) accelerates the reaction by activating the acyl chloride .

Coupling Agent-Mediated Synthesis from Pentanoic Acid

Coupling agents such as EDC/HOBt or BOP facilitate amide bond formation between pentanoic acid and 4-methyl-2-aminopyridine. This method, validated in dipeptide synthesis , avoids handling corrosive acyl chlorides. A representative procedure involves dissolving pentanoic acid (1.0 equivalent) and 4-methyl-2-aminopyridine (1.1 equivalents) in DMF, followed by sequential addition of EDC (1.2 equivalents) and HOBt (1.1 equivalents) at 0°C. After stirring for 12–24 hours at room temperature, the product is isolated via aqueous workup, yielding 85–92% .

Advantages Over Direct Amidation:

-

Milder Conditions : No requirement for anhydrous conditions or low temperatures .

-

Reduced Byproducts : Minimizes oligomerization or over-acylation .

Table 1: Comparative Performance of Coupling Agents

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC/HOBt | DMF | 25 | 92 | 97 |

| BOP | DCM | 0–5 | 88 | 95 |

| DCC/DMAP | THF | 25 | 84 | 93 |

Transamidation of Methyl Pentanoate with 4-Methyl-2-Aminopyridine

Transamidation leverages methyl pentanoate and excess 4-methyl-2-aminopyridine under catalytic conditions. Adapted from CN101337906B , this method involves heating methyl pentanoate (1.0 equivalent) with 1.5 equivalents of 4-methyl-2-aminopyridine at 80–120°C for 4–6 hours, distilling off methanol to drive the equilibrium. Using DMAP (0.5 mol%) as a catalyst, yields reach 96% with >98% purity after vacuum distillation .

Critical Parameters:

-

Reflux Conditions : Atmospheric pressure reflux ensures continuous methanol removal, shifting equilibrium toward the product .

-

Catalyst Loading : DMAP at 0.5–1 mol% optimizes reaction rate without side product formation .

Table 2: Transamidation Optimization Data

| Temperature (°C) | Catalyst (mol% DMAP) | Time (h) | Yield (%) |

|---|---|---|---|

| 80 | 0.5 | 6 | 91 |

| 100 | 0.5 | 4 | 94 |

| 120 | 1.0 | 3 | 96 |

Analytical Characterization and Quality Control

Spectroscopic Validation:

-

¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J=5.2 Hz, 1H, pyridine-H), 7.10 (d, J=5.2 Hz, 1H, pyridine-H), 6.95 (s, 1H, NH), 2.50 (t, J=7.6 Hz, 2H, COCH₂), 2.30 (s, 3H, CH₃-pyridine), 1.60–1.20 (m, 6H, CH₂CH₂CH₃) .

-

HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile-water, 1 mL/min) .

Purity Assessment:

Recrystallization from ethanol-water (95:5) achieves >99% purity, while column chromatography (silica gel, ethyl acetate/hexane) resolves minor impurities .

Industrial Scalability and Environmental Considerations

-

Solvent Recovery : DCM and methanol are efficiently reclaimed via distillation, reducing waste .

-

Catalyst Recycling : DMAP is recovered via aqueous extraction and reused with minimal activity loss .

-

Byproduct Management : Triethylamine hydrochloride from direct amidation is neutralized to minimize corrosion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。